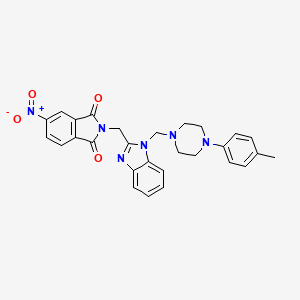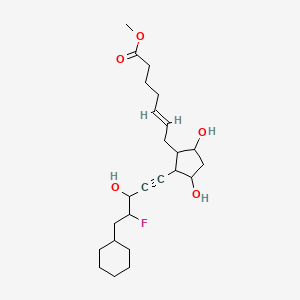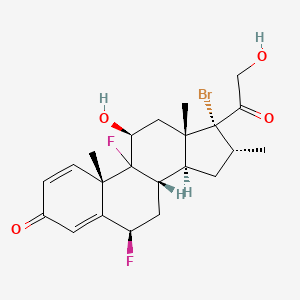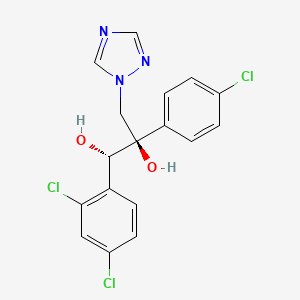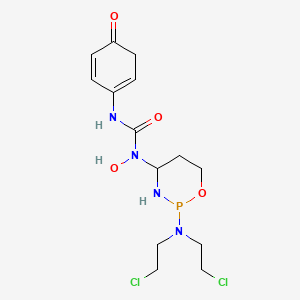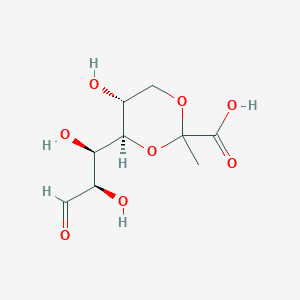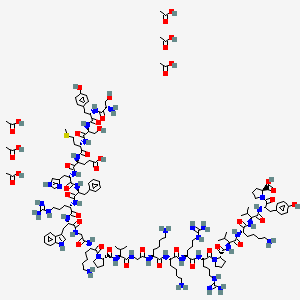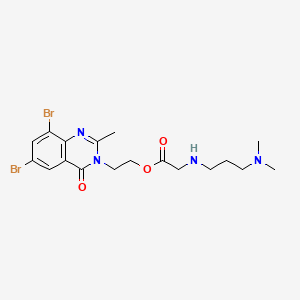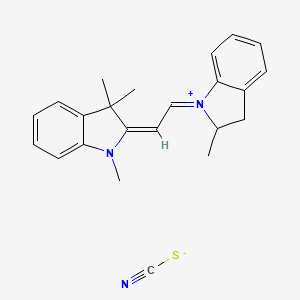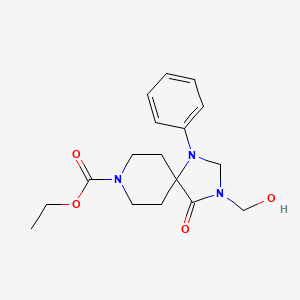
azanium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, ammonium salt is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a copolymer formed from the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), N-(1,1-dimethylethyl)-2-propenamide, and 2-propenoic acid (acrylic acid) with ammonium salt. The presence of different monomer units in the polymer chain imparts distinct characteristics to the compound, making it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The monomers, 2-propenoic acid, 2-methyl-, N-(1,1-dimethylethyl)-2-propenamide, and 2-propenoic acid, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or dimethylformamide (DMF) under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted polymers with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of other complex polymers and materials. It serves as a building block for creating materials with specific properties such as hydrophilicity, thermal stability, and mechanical strength .
Biology
In biological research, the polymer is used in the development of hydrogels and drug delivery systems. Its biocompatibility and ability to form cross-linked networks make it suitable for encapsulating and releasing therapeutic agents in a controlled manner .
Medicine
The polymer finds applications in medicine, particularly in the formulation of bioadhesives and wound dressings. Its ability to adhere to biological tissues and provide a moist environment promotes wound healing and reduces infection risks .
Industry
In the industrial sector, the polymer is used in coatings, adhesives, and sealants. Its chemical resistance and adhesive properties make it ideal for protective coatings and bonding applications .
Mechanism of Action
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer forms a matrix that encapsulates the drug molecules. The release of the drug is controlled by the diffusion of the drug through the polymer matrix and the degradation of the polymer. The molecular targets and pathways involved include interactions with cellular membranes and enzymes that degrade the polymer .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): A polymer of methyl methacrylate with similar properties but different monomer composition.
Poly(acrylic acid): A polymer of acrylic acid with distinct properties due to the absence of N-(1,1-dimethylethyl)-2-propenamide units.
Poly(ethylene glycol): A polymer with different chemical structure and properties but used in similar applications like drug delivery and hydrogels.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, ammonium salt lies in its copolymer composition. The presence of different monomer units imparts a combination of properties such as hydrophilicity, thermal stability, and mechanical strength, making it versatile for various applications .
Properties
CAS No. |
154301-53-8 |
|---|---|
Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
azanium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C4H6O2.C3H4O2.H3N/c1-5-6(9)8-7(2,3)4;1-3(2)4(5)6;1-2-3(4)5;/h5H,1H2,2-4H3,(H,8,9);1H2,2H3,(H,5,6);2H,1H2,(H,4,5);1H3 |
InChI Key |
VQMJVLRIBRDARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].[NH4+] |
Related CAS |
154301-53-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



